1-Phenylethyl hydroperoxide

Description

Historical Trajectories and Evolution of Hydroperoxide Research in Organic Chemistry

The history of peroxides dates back to the 19th century, with the discovery of hydrogen peroxide by Louis Jacques Thénard in 1818. libretexts.orgebsco.comillinois.eduproakademia.eu This discovery laid the groundwork for the exploration of organic compounds containing the peroxide functional group (R-O-O-R'). wikipedia.org Initially, the instability of these compounds presented significant challenges. libretexts.org Early research focused on understanding their fundamental properties and decomposition pathways. illinois.eduproakademia.eu

The industrial age brought a new dimension to hydroperoxide research. The development of the anthraquinone (B42736) process for hydrogen peroxide production in the 1930s marked a significant milestone, enabling large-scale synthesis. chemicals.co.uk In industry, hydroperoxides like cumene (B47948) hydroperoxide became central to major processes such as the Hock process for the production of phenol (B47542) and acetone (B3395972). wikipedia.orgbeilstein-journals.org This underscored the economic importance of understanding and controlling hydroperoxide reactivity.

Throughout the 20th century, research evolved from basic characterization to detailed mechanistic studies of reactions involving hydroperoxides, such as autoxidation, polymerization initiation, and their role as oxidizing agents. wikipedia.org The discovery of the biological relevance of peroxides, for instance in the biosynthesis of prostaglandins, opened up new avenues of investigation. wikipedia.org

The Foundational Role of 1-Phenylethyl Hydroperoxide in Mechanistic Organic Chemistry

This compound has been a key player in elucidating complex reaction mechanisms, particularly in the field of autoxidation. The autoxidation of ethylbenzene (B125841) to form this compound is a classic example of a free-radical chain reaction. acs.orgacs.org Detailed studies of this process have provided fundamental insights into the kinetics and mechanisms of radical reactions. acs.orgresearchgate.net

The decomposition of this compound, both thermal and catalyzed, has also been a subject of extensive research. Studies involving transition metal catalysts, such as cobalt and copper complexes, have demonstrated the formation of intermediate catalyst-hydroperoxide complexes and have helped to unravel the intricate steps of these decomposition reactions. researchgate.netrsc.org Research has shown that the decomposition can proceed through both radical and ionic pathways, leading to products like acetophenone (B1666503) and 1-phenylethanol (B42297). psu.edursc.org The product distribution is highly dependent on the reaction conditions and the nature of the catalyst used. psu.edu

Furthermore, the chirality of this compound has made it a valuable tool in the study of stereoselective reactions. The kinetic resolution of racemic this compound using enzymes like peroxidases has been instrumental in developing methods for the synthesis of enantiomerically pure hydroperoxides and alcohols. researchgate.netthieme-connect.deresearchgate.net These studies have not only provided access to valuable chiral building blocks but have also contributed to a deeper understanding of enzyme catalysis.

Contemporary Academic Significance and Emerging Research Frontiers for Benzylic Hydroperoxides

Benzylic hydroperoxides, including this compound, continue to be of significant academic and practical interest. A major area of contemporary research is the development of new, more efficient, and selective methods for their synthesis. Recent advancements include visible-light-induced C-H activation for benzylic hydroperoxidation, offering a metal-free and energy-efficient alternative to traditional methods. nsf.govacs.org These methods often utilize sustainable oxidants like molecular oxygen. nsf.gov

Another active research frontier is the use of benzylic hydroperoxides as powerful and selective oxidizing agents in organic synthesis. Chiral benzylic hydroperoxides, obtained through kinetic resolution, are employed as enantioselective oxidants in reactions such as the epoxidation of alkenes. researchgate.net For instance, optically active p-substituted (S)-hydroperoxides have been used for the asymmetric Weitz-Scheffer epoxidation of E-chalcone. researchgate.net

The study of the reactivity of benzylic hydroperoxides in the presence of various catalysts remains a vibrant field. Research into their decomposition mechanisms continues to provide insights that are crucial for controlling selectivity in oxidation reactions. whiterose.ac.uk Moreover, the application of benzylic hydroperoxides in the synthesis of complex molecules and in materials science is an expanding area of investigation. nsf.govsci-hub.se The development of organocatalytic systems for the selective oxidation of alkylaromatics to their corresponding hydroperoxides is also a key focus, aiming for milder and more sustainable industrial processes. polimi.it

Below are tables detailing the chemical properties of this compound and a summary of research findings related to its reactions.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₀O₂ | rsc.org |

| Molecular Weight | 138.16 g/mol | rsc.org |

| CAS Number | 3071-32-7 | rsc.org |

| Appearance | Colorless liquid | chemicals.co.uk |

| Density | 1.075 g/cm³ | chemicals.co.uk |

| Boiling Point | 45 °C at 0.05 torr | chemicals.co.uk |

| Synonyms | (1-Hydroperoxyethyl)benzene, alpha-Methylbenzyl hydroperoxide, Ethylbenzene hydroperoxide | lookchem.com |

Table 2: Research Findings on Reactions of this compound

| Reaction Type | Key Findings | Relevant Compounds |

| Autoxidation of Ethylbenzene | The primary product is this compound, which can further react to form acetophenone and 1-phenylethanol. The reaction proceeds via a free-radical chain mechanism. acs.orgresearchgate.net | Ethylbenzene, Acetophenone, 1-Phenylethanol |

| Catalytic Decomposition | Decomposition is accelerated by transition metal complexes (e.g., Co(acac)₂), forming an intermediate complex. The reaction can be deactivated by water. rsc.org | Cobalt(II) acetylacetonate (B107027), Acetophenone, 1-Phenylethanol |

| Kinetic Resolution | Enzymes like horseradish peroxidase can selectively reduce one enantiomer of racemic this compound, yielding enantiomerically pure hydroperoxide and the corresponding alcohol. researchgate.netthieme-connect.de | (R)-1-phenylethanol, (S)-1-phenylethyl hydroperoxide |

| Asymmetric Epoxidation | Enantiomerically pure (S)-1-phenylethyl hydroperoxides are used as oxidants in the asymmetric epoxidation of enones like E-chalcone, producing chiral epoxides. researchgate.net | E-chalcone, Chalcone epoxide |

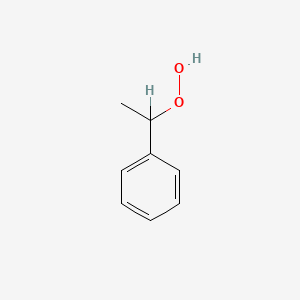

Structure

3D Structure

Properties

IUPAC Name |

1-hydroperoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNOPVSQPBUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883734 | |

| Record name | Ethylbenzene hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3071-32-7 | |

| Record name | Ethylbenzene hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3071-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbenzene hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbenzene hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLBENZENE HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76D16BZV57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Methodologies for the Synthesis of 1 Phenylethyl Hydroperoxide

Controlled Autoxidation Processes for Regio- and Chemoselective Synthesis

Autoxidation, the direct reaction of ethylbenzene (B125841) with oxygen, is a primary route for the production of 1-phenylethyl hydroperoxide. wikipedia.org This process operates through a free-radical chain mechanism, which can be challenging to control in terms of selectivity. csic.es

Catalytic Systems for Aerobic Oxygenation of Ethylbenzene

The aerobic oxidation of ethylbenzene is a key industrial process, and various catalytic systems have been investigated to improve its efficiency and selectivity towards this compound. Cobalt-based catalysts, in particular, have been extensively studied for their role in facilitating the decomposition of hydroperoxides, which propagates the oxidation reaction. osti.gov However, evidence suggests that cobalt ions alone are not effective at initiating the reaction at moderate temperatures (around 100°C) by directly activating molecular oxygen. osti.gov Instead, their primary function is to accelerate the decomposition of initially formed hydroperoxides, thus generating the radicals necessary for the chain reaction. osti.gov

The use of co-catalysts and initiators is crucial. For instance, in the presence of a small amount of an initiator like cyclooctene (B146475) hydroperoxide, the oxidation of ethylbenzene can proceed smoothly at 100°C under ambient oxygen pressure, a reaction that is significantly accelerated by Co-ZSM-5 catalysts. osti.gov Other studies have explored the use of N-hydroxyphthalimide (NHPI) as an organocatalyst. polimi.it NHPI-based systems can operate at lower temperatures and promote the formation of this compound with high selectivity. polimi.it The addition of vanadium complexes as mediators in NHPI-catalyzed systems has been shown to further enhance the reaction, promoting both the generation of the active phthalimide-N-oxyl (PINO) radical and the decomposition of the hydroperoxide product. cjcatal.com

Heterogeneous catalysts, such as gold nanoparticles supported on zinc oxide, have also been employed for ethylbenzene oxidation. nih.gov While these systems often show high selectivity towards acetophenone (B1666503), this compound is a key intermediate. nih.govwhiterose.ac.uk The challenge with many heterogeneous systems is achieving high conversion rates of ethylbenzene. nih.gov

| Catalyst System | Initiator/Co-catalyst | Temperature (°C) | Conversion (%) | Selectivity to Hydroperoxide (%) | Reference |

| Co-ZSM-5 | Cyclooctene hydroperoxide | 100 | - | - | osti.gov |

| NHPI-based organocatalysts | - | Lower than industrial | 8-12 | 92-93 | polimi.it |

| VIVOQ2 complexes | NHPI | 90 | ~60-69 | (Leads to Acetophenone) | cjcatal.com |

| Au/ZnO | tert-butyl hydroperoxide | 100 | - | (Intermediate) | nih.gov |

Note: Direct selectivity to this compound is not always reported as it is often an intermediate that is further converted.

Initiator-Assisted Autoxidation Pathways

The autoxidation of ethylbenzene often exhibits an induction period, which can be eliminated by the addition of radical initiators. csic.es These initiators facilitate the initial formation of radicals, kickstarting the chain reaction. At temperatures above 400 K, the decomposition of this compound itself becomes a key initiation step, leading to an autocatalytic effect. csic.es

N-hydroxyimides, such as N-hydroxyphthalimide (NHPI), N-hydroxysuccinimide (NHSI), and others, have been effectively used as radical initiators. csic.es These compounds generate the phthalimido-N-oxyl (PINO) radical, which can abstract a hydrogen atom from ethylbenzene to form the ethylbenzyl radical, the precursor to the hydroperoxide. csic.esresearchgate.net This method allows for the efficient oxidation of ethylbenzene to its hydroperoxide under moderate pressure and temperature in the absence of a solvent. csic.es

Perhydrolysis and Peroxidation Routes from Precursor Molecules

An alternative to autoxidation is the synthesis of this compound through perhydrolysis. This method involves the reaction of a suitable precursor, such as an alcohol or a halide, with hydrogen peroxide. sci-hub.se This route can be advantageous as it may offer better control over the reaction and avoid the complexities of radical chain processes. The use of concentrated hydrogen peroxide is often required to achieve useful reaction rates and selectivities. sci-hub.se

Stereoselective Synthetic Strategies for Enantiopure 1-Phenylethyl Hydroperoxides

The development of methods to produce enantiomerically pure this compound is crucial for its application in asymmetric synthesis. researchgate.net A primary strategy for obtaining enantiopure hydroperoxides is the kinetic resolution of a racemic mixture. researchgate.netacs.org

Enzymatic kinetic resolution has proven to be a highly effective method. Horseradish peroxidase (HRP) can selectively reduce one enantiomer of a racemic hydroperoxide, leaving the other enantiomer in high enantiomeric purity. researchgate.netacs.org For instance, HRP selectively recognizes and reduces (R)-configured alkyl aryl hydroperoxides, allowing for the isolation of optically pure (S)-hydroperoxides. researchgate.netresearchgate.net Other enzymes, such as chloroperoxidase and peroxidases from sources like Coprinus cinereus and Raphanus sativus (black radish), have also been successfully employed for the kinetic resolution of secondary benzylic hydroperoxides. sci-hub.seresearchgate.net Similarly, microorganisms like Bacillus subtilis have been shown to resolve racemic aralkyl hydroperoxides. researchgate.net

| Enzyme/Microorganism | Method | Result | Reference |

| Horseradish Peroxidase (HRP) | Enantioselective reduction | Optically pure (S)-hydroperoxide and (R)-alcohol | researchgate.netresearchgate.net |

| Chloroperoxidase (CPO) | Kinetic resolution | Enantiomerically enriched hydroperoxides | sci-hub.se |

| Coprinus cinereus Peroxidase (CiP) | Kinetic resolution | Enantiomerically enriched hydroperoxides | sci-hub.se |

| Raphanus sativus (black radish peroxidase) | Kinetic resolution | Enantiomerically pure p-substituted (S)-phenylethyl hydroperoxides | researchgate.net |

| Bacillus subtilis | Biocatalytic kinetic resolution | (R)-hydroperoxide with up to 88% ee | researchgate.net |

Non-enzymatic methods, such as asymmetric oxidation using chiral catalysts, also represent a viable strategy. The Ti-catalyzed asymmetric oxidation of sulfides using enantiomerically pure hydroperoxides has been studied, demonstrating the principle of asymmetric induction. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for chemical synthesis. paperpublications.org For the synthesis of this compound, this translates to using environmentally benign oxidants, reducing hazardous waste, and employing energy-efficient processes. paperpublications.org

The use of molecular oxygen or air as the oxidant in autoxidation processes is inherently a green approach. researchgate.net Research has focused on developing catalytic systems that can operate under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. polimi.itresearchgate.net The use of N-hydroxyimides as organocatalysts allows for solvent-free oxidation under moderate conditions, aligning with green chemistry principles. csic.es

The direct synthesis of hydrogen peroxide from hydrogen and oxygen is being explored as a greener alternative to the traditional anthraquinone (B42736) process, especially for smaller-scale applications. doria.fi This could provide a more sustainable source of the key reagent for perhydrolysis routes.

Furthermore, the application of phase-transfer catalysis (PTC) in peroxide synthesis can improve reaction efficiency and simplify product separation, reducing the environmental impact of the process. mdpi.com The use of ultrasound in conjunction with PTC has been shown to be an effective method for the synthesis of dialkyl peroxides, a technology that could potentially be adapted for hydroperoxide synthesis. mdpi.com

Enzymatic methods, as described in the stereoselective synthesis section, are also considered a cornerstone of green chemistry. They operate under mild conditions (often in aqueous media), are highly selective, and are derived from renewable resources. beilstein-journals.org

Elucidating Reaction Mechanisms of 1 Phenylethyl Hydroperoxide Transformations

Homolytic Cleavage and Radical Cascade Mechanisms

Homolytic cleavage of the weak oxygen-oxygen bond in 1-phenylethyl hydroperoxide is a key initiation step in many of its radical-mediated reactions. sci-hub.se This process generates highly reactive alkoxy and peroxy radicals, which can subsequently participate in a cascade of radical reactions.

The thermal decomposition of this compound is a first-order reaction that leads to the formation of various radical species. The inherent weakness of the O-O single bond makes it susceptible to homolysis at elevated temperatures. sci-hub.se The primary products of this decomposition are the 1-phenylethoxy radical and a hydroxyl radical. The rate of thermal decomposition is influenced by factors such as temperature and the presence of catalysts. For instance, the decomposition of related hydroperoxides like cumene (B47948) hydroperoxide is significant at temperatures around 100°C. atamanchemicals.com The generated 1-phenylethoxy radical can undergo further reactions, including hydrogen abstraction or β-scission, to form acetophenone (B1666503) and a methyl radical. atamanchemicals.com

The kinetics of the thermal decomposition of α-phenylethyl hydroperoxide have been studied under non-isothermal conditions, revealing complex reaction pathways. acs.org The presence of certain catalysts, such as cetyltrimethylammonium bromide (CTAB), can influence the rate of free radical formation during the decomposition process. lookchem.com

Photolytic decomposition of this compound can be induced by ultraviolet radiation, leading to the homolytic cleavage of the O-O bond and the generation of radical intermediates. cdnsciencepub.com Electron Spin Resonance (ESR) spectroscopy, often coupled with spin trapping techniques, is a powerful tool for the detection and identification of these short-lived radical species. nih.govutexas.edu

In studies of similar hydroperoxides, ESR spin trapping has been used to identify the formation of both peroxyl and alkoxyl radicals. nih.gov For example, in the photolysis of 1,1-diphenylethyl peroxide, the formation of the corresponding alkoxy radical has been observed, which can then undergo further reactions like a 1,2-phenyl shift. cdnsciencepub.com The use of spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) allows for the stabilization and detection of these transient radicals. nih.gov Investigations into the photooxidation of ethylbenzene (B125841), which produces this compound, have also utilized ESR to study the radical mechanisms involved. lookchem.com

The decomposition of this compound can be significantly accelerated by the presence of transition metal ions, which facilitate the homolytic cleavage of the O-O bond through redox cycles. sci-hub.seuni-koeln.de This process is often described by Haber-Weiss or Fenton-like mechanisms. uni-koeln.denih.gov

In a typical metal-mediated decomposition, a metal ion in a lower oxidation state (e.g., Co(II) or Fe(II)) reacts with the hydroperoxide to generate an alkoxy radical and a hydroxyl anion, with the metal being oxidized to a higher oxidation state. sci-hub.sersc.org The metal ion can then be reduced back to its lower oxidation state by another molecule of the hydroperoxide, producing a peroxy radical and a proton, thus completing a catalytic cycle. uni-koeln.de

The Haber-Weiss cycle, originally described for the decomposition of hydrogen peroxide by iron salts, involves the generation of hydroxyl radicals from superoxide (B77818) and hydrogen peroxide. researchgate.net Analogous cycles can be proposed for organic hydroperoxides like this compound, where metal ions catalyze the formation of reactive oxygen species. nih.govresearchgate.nettandfonline.com

Table 1: Investigated Metal Catalysts in this compound Decomposition

| Metal Catalyst | Proposed Mechanism | Key Observations | Reference |

|---|---|---|---|

| Cobalt (II) acetylacetonate (B107027) | Formation of a catalyst-hydroperoxide complex followed by decomposition. | Accelerates decomposition; catalyst deactivation by water. | rsc.org |

| Iron (II) | Fenton-like reaction, single-electron transfer. | Feasible decomposition pathway. | sci-hub.se |

| Gold Nanoparticles on TiO₂ | Surface-induced decomposition of peroxyl radicals. | Formation of acetophenone and sec-phenethyl alcohol. | scielo.br |

Photolytic Decomposition and Electron Spin Resonance Investigations of Radical Intermediates

Heterolytic Rearrangements and Ionic Decomposition Pathways

In the presence of acids or bases, this compound can undergo heterolytic cleavage, leading to ionic intermediates and subsequent rearrangements. These pathways are distinct from the radical-mediated decompositions and result in different product distributions.

The acid-catalyzed rearrangement of hydroperoxides, known as the Hock rearrangement, is a significant industrial process, most notably in the production of phenol (B47542) and acetone (B3395972) from cumene hydroperoxide. researchgate.netnih.govnih.govresearchgate.netthermofisher.com This reaction involves the protonation of the hydroperoxide, followed by the migration of an alkyl or aryl group and subsequent cleavage of the C-C bond. researchgate.netresearchgate.net

For this compound, an acid-catalyzed Hock-type rearrangement would be expected to yield phenol and acetaldehyde. The mechanism involves the formation of an intermediate that facilitates the migration of the phenyl group. The presence of a strongly electron-donating group in the para position of the phenyl ring can enhance the reactivity of the hydroperoxide. researchgate.net The rearrangement can be catalyzed by both Brønsted and Lewis acids. researchgate.netmsu.edu Theoretical studies on similar systems using catalysts like InCl₃ have been performed to elucidate the detailed mechanism. researchgate.net

The products of the acid-catalyzed rearrangement can vary depending on the specific substrate and reaction conditions. For example, the rearrangement of phenylcyclopentyl hydroperoxide yields multiple products, including phenol and cyclopentanone. nih.gov

The presence of a base can also induce the decomposition and rearrangement of this compound. A well-known example of a base-catalyzed peroxide rearrangement is the Kornblum-DeLaMare rearrangement, where a primary or secondary peroxide is converted to a ketone and an alcohol. wikipedia.orgrsc.org

In this reaction, a base abstracts the acidic α-proton of the hydroperoxide, leading to the formation of a carbanion intermediate. wikipedia.org This intermediate then rearranges, expelling a hydroxide (B78521) anion and forming a ketone. wikipedia.org For this compound, this pathway would lead to the formation of acetophenone and water. The reaction can be catalyzed by bases such as potassium hydroxide or amines like triethylamine. wikipedia.org

In some cases, base-catalyzed reactions can lead to cleavage products. For instance, the reaction of 2-bromo-1-phenylethyl hydroperoxide with a base yields styrene (B11656) oxide, benzoic acid, and benzaldehyde, indicating both rearrangement and C-C bond cleavage pathways. cdnsciencepub.comcdnsciencepub.com The oxidation of ketones with hydrogen peroxide in alkaline solutions can also proceed through the formation of intermediate esters that hydrolyze to carboxylic acids. nih.govbeilstein-journals.org

Acid-Catalyzed Hock-Type Rearrangements and Product Scission

Electron Transfer Induced Reactions and Charge-Transfer Complex Formation

The reactivity of this compound and its derivatives is significantly influenced by electron transfer processes and the formation of charge-transfer complexes. sci-hub.se These interactions are crucial in both metal-catalyzed and non-catalyzed decomposition pathways, often involving the generation of radical intermediates.

Decomposition of benzylic hydroperoxides, including this compound, can be initiated through single-electron transfer when treated with suitable reductants like cobalt(II) or iron(II) compounds in a Fenton-type mechanism. sci-hub.se The inherent weakness of the O-O single bond makes the molecule susceptible to transformations mediated by electron transfer. sci-hub.se

A notable example of charge-transfer complex formation involves the 1-methyl-1-phenylethylperoxyl radical (cumylperoxyl radical), a key intermediate derived from the closely related cumene hydroperoxide. This radical can form a charge-transfer complex with pyridine (B92270). oup.comoup.com The formation of this complex was evidenced by the marked decrease in the apparent rate constant for the self-reaction of the peroxyl radicals as the concentration of pyridine increased. oup.comoup.com This indicates that the complexed peroxyl radicals are significantly less reactive than the uncomplexed radicals. oup.comoup.com In this interaction, the 1-methyl-1-phenylethylperoxyl radical acts as an electron acceptor. oup.com

The equilibrium and thermodynamic parameters for the formation of the charge-transfer complex between the 1-methyl-1-phenylethylperoxyl radical and pyridine have been determined, highlighting the stability of the adduct. oup.comoup.com

| Parameter | Value | Conditions |

|---|---|---|

| Equilibrium Constant (K) | 0.55 M-1 | at 293 K |

| -ΔH (Enthalpy Change) | 31 kJ mol-1 | - |

| -ΔS (Entropy Change) | 109 J mol-1 K-1 | - |

Similarly, kinetic studies on the decomposition of this compound catalyzed by copper(II) stearate (B1226849) in the presence of o-phenanthroline suggest the formation of an intermediate complex between the catalyst and the hydroperoxide. lookchem.com The reaction mechanism involves the formation of a Cu²⁺·(o-P)·ROOH complex, which then decomposes. lookchem.com The oxidation of various sulfides by iron(IV)-oxo complexes also proceeds via an electron transfer-oxygen rebound mechanism, where an initial electron transfer from the sulfide (B99878) to the complex occurs. researchgate.net

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent environment plays a critical role in dictating the reaction pathways and kinetics of this compound transformations. Solvent effects can manifest through the formation of complexes between radicals and solvent molecules, altering the reactivity of the radicals, or by influencing the rates of catalytic decomposition. oup.com

The kinetics of the base-catalyzed oxidation of dialkyl sulfoxides with 1-methyl-1-phenylethyl hydroperoxide have been studied in mixtures of benzene (B151609) and various protic solvents. rsc.org The reaction rate was found to be dependent on the nature of the protic solvent, following the order: n-butyl alcohol > isopropyl alcohol > 1-methyl-1-phenylethyl hydroperoxide > t-butyl alcohol. rsc.org This trend indicates that the rate of oxidation increases with the increasing acidity of the protic solvent. rsc.org

In the catalytic decomposition of hydroperoxides, the choice of solvent can significantly impact reaction rates and catalyst stability. For instance, the catalytic decomposition of hydroperoxides in alcohol is characterized by higher initial reaction rates and reduced catalyst deactivation compared to reactions carried out in chlorobenzene. researchgate.net This is attributed to the formation of intermolecular hydrogen-bonded complexes involving the substrate, intermediate radicals, and the alcohol solvent. researchgate.net

The oxidation of cumene with 1-methyl-1-phenylethyl hydroperoxide, catalyzed by N-hydroxyphthalimide and a copper(II) chloride system, shows a significant solvent effect. The highest yields of dicumyl peroxide (48-54%) were achieved when the reaction was performed in acetonitrile. sciencepublishinggroup.com A comparable, though slightly lower, yield of 43% was obtained in a solvent-free medium, highlighting the influence of the solvent on product distribution. sciencepublishinggroup.com

The table below summarizes the observed effects of different solvents on reactions involving this compound or its close derivatives.

| Reaction | Solvent(s) | Observed Effect | Reference |

|---|---|---|---|

| Self-reaction of 1-methyl-1-phenylethylperoxyl radicals | Pyridine in CCl4 | Decreased reaction rate due to charge-transfer complex formation. | oup.com |

| Base-catalyzed oxidation of dialkyl sulfoxides | Benzene with protic solvents (alcohols) | Reaction rate increases with the acidity of the alcohol co-solvent. | rsc.org |

| Catalytic decomposition of hydroperoxides | Alcohol vs. Chlorobenzene | Alcohol accelerates thermal decomposition and leads to higher catalytic reaction rates. | researchgate.net |

| Cumene oxidation with 1-methyl-1-phenylethyl hydroperoxide | Acetonitrile | Higher yields of dicumyl peroxide compared to solvent-free conditions. | sciencepublishinggroup.com |

Catalytic Oxidations Utilizing 1 Phenylethyl Hydroperoxide As an Oxidant

Transition Metal Catalysis in Olefin Epoxidation and Hydroxylation Reactions

1-Phenylethyl hydroperoxide is an effective oxidant for the epoxidation of olefins, a reaction of significant industrial importance for producing epoxides, which are versatile chemical intermediates. googleapis.comlookchem.com This process is often part of a co-oxidation method where ethylbenzene (B125841) is oxidized to PEHP, which then acts as the oxygen source for the epoxidation of an olefin, such as propylene (B89431). This co-oxidation method notably co-produces styrene (B11656), a valuable monomer. mdpi.com

The catalytic activity in these epoxidation reactions is typically centered around transition metals in a high oxidation state, which function as Lewis acids. mdpi.com Various transition metal catalysts have been explored for this purpose. For instance, vanadium complexes have been shown to be effective in the catalytic epoxidation of olefins like cyclohexene. acs.org The choice of metal catalyst and reaction conditions significantly influences the selectivity and yield of the desired epoxide. mdpi.com While systems using other hydroperoxides like hydrogen peroxide with catalysts such as dodeca-tungstophosphoric acid have shown high conversion and selectivity, the principles of activating the O-O bond are shared. asianpubs.org

The ethylbenzene co-oxidation process for producing propylene oxide and styrene is a prominent industrial application. In this process, ethylbenzene is first oxidized to this compound. The subsequent epoxidation of propylene is catalyzed by transition metal compounds, yielding propylene oxide and 1-phenylethanol (B42297), which is then dehydrated to produce styrene. mdpi.com

Table 1: Examples of Olefin Epoxidation using Hydroperoxides and Transition Metal Catalysts Note: Data for PEHP is often embedded in industrial process descriptions; this table includes related systems to illustrate catalyst types.

| Olefin | Oxidant | Catalyst System | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Propylene | This compound | High-oxidation-state transition metals | Propylene Oxide | High | High |

| Cyclooctene (B146475) | Hydrogen Peroxide | Modified Silver Polyoxometalate | Cyclooctene Oxide | ~95 | 99 |

| Norbornene | Hydrogen Peroxide | Modified Silver Polyoxometalate | Norbornene Oxide | ~95 | 99 |

This table is generated based on data from multiple sources to illustrate typical performance. mdpi.comasianpubs.orgacademicjournals.org

Selective Oxidation of Alkanes and Aromatic Substrates

This compound is not only a product of aromatic oxidation but also serves as an oxidant for C-H bonds in alkanes and other aromatic compounds. The selective oxidation of these hydrocarbons into more valuable oxygenated products like alcohols and ketones is a key challenge in industrial chemistry. whiterose.ac.ukresearchgate.net

Research has demonstrated the use of novel catalytic systems to achieve high selectivity. For example, a supported silver nanoparticle catalyst on niobia (Ag/Nb2O5) has been designed for the selective oxidation of substrates like ethylbenzene, cyclooctane, and p-xylene. whiterose.ac.uk This system showed a total selectivity of approximately 70-75% towards the desired ketone product. whiterose.ac.uk In another approach, a biomimetic catalytic system comprising hemin (B1673052) and N-hydroxyphthalimide (NHPI) was used for the selective oxidation of ethylbenzene. This system achieved a high conversion of 90.32% with a 94.30% selectivity for acetophenone (B1666503) by efficiently decomposing the in situ formed this compound. researchgate.net

The oxidation of arylalkanes to aromatic ketones has also been achieved with high yields using N-Graphitic-Modified cobalt nanoparticles supported on carbon powder with tert-butyl hydroperoxide as the oxidant, demonstrating the versatility of hydroperoxide-based oxidation systems. researchgate.net Similarly, two-dimensional metal-organic frameworks (MOFs) have been employed as catalysts for the oxygenation of cycloalkanes and alkyl aromatics, where this compound is noted as a valuable byproduct alongside the main ketone products. mdpi.com

Table 2: Selective Oxidation of Various Substrates

| Substrate | Catalyst System | Oxidant | Main Product(s) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ethylbenzene | Hemin / NHPI | Dioxygen | Acetophenone | 90.32 | 94.30 |

| Ethylbenzene | Ag/Nb2O5 | Molecular Oxygen | Acetophenone, 1-Phenylethanol | - | 70-75 (total) |

| 4-Bromoethylbenzene | Co-TCPPNi (MOF) | Oxygen | 4-Bromoacetophenone | 59.2 | 97 |

This table is compiled from research findings on various catalytic systems. whiterose.ac.ukresearchgate.netmdpi.com

Mechanistic Role of this compound in Catalytic Cycles

The mechanism of oxidation involving this compound is predominantly based on free-radical pathways. The catalytic cycle is typically initiated by the homolytic cleavage of the weak O-O bond in the hydroperoxide, a process facilitated by a transition metal catalyst. whiterose.ac.uknih.gov

In a typical catalytic cycle, the transition metal catalyst facilitates the decomposition of the hydroperoxide to generate radical species. For instance, in the oxidation of ethylbenzene, a catalyst can abstract a hydrogen atom from the hydrocarbon to initiate a free-radical chain reaction. nih.gov The resulting ethylbenzene radical reacts rapidly with molecular oxygen (O₂) to form a 1-phenylethylperoxy radical (PEO•). This peroxy radical can then abstract a hydrogen atom from another ethylbenzene molecule, propagating the chain and forming this compound (PEHP) and another ethylbenzene radical. nih.gov

PEHP can then be catalytically decomposed. For example, cobalt catalysts are known to facilitate the decomposition of PEHP into acetophenone and 1-phenylethanol. nih.gov The reaction can be understood as a Fenton-type decomposition where the hydroperoxide interacts with the metal catalyst, leading to the formation of alkoxy and peroxy radicals which continue the oxidation process. sci-hub.se

In some systems, the hydroperoxide itself is the primary oxidant. In the epoxidation of olefins, a high-valent metal-oxo species is often proposed as the active intermediate. This species is formed by the reaction of the metal catalyst with the hydroperoxide. The metal-oxo intermediate then transfers its oxygen atom to the olefin, forming the epoxide and regenerating the catalyst in its lower oxidation state.

Development of Novel Catalytic Systems for Hydroperoxide Activation

The drive for more efficient, selective, and environmentally benign oxidation processes has spurred the development of novel catalytic systems for hydroperoxide activation. These systems often aim to operate under milder conditions and with higher atom economy.

Recent developments include:

Biomimetic Catalysts: Systems that mimic biological enzymes have shown great promise. A combination of hemin (an iron-containing porphyrin) and N-hydroxyphthalimide (NHPI) has been reported for the highly selective oxidation of ethylbenzene to acetophenone. researchgate.net The NHPI acts as a radical-generating agent, forming the phthalimide (B116566) N-oxyl (PINO) radical, which activates the C-H bond of the substrate. The hemin component then efficiently decomposes the resulting this compound. researchgate.net

Supported Nanoparticle Catalysts: Heterogeneous catalysts offer advantages in terms of recovery and reusability. Silver nanoparticles supported on materials like silica (B1680970) or niobia have been developed for the solvent-free aerobic oxidation of alkylaromatic compounds. whiterose.ac.uklookchem.com The addition of promoters like cerium can further enhance catalytic performance. lookchem.com

Metal-Organic Frameworks (MOFs): The highly porous and tunable nature of MOFs makes them attractive catalyst platforms. Bimetallic MOFs, such as those based on metalloporphyrins, have been designed for the synergistic catalysis of C-H bond oxygenation, demonstrating improved conversion and selectivity compared to their homogeneous counterparts. mdpi.com

Photocatalytic Systems: Light-induced oxidation offers a green alternative. Systems using TiO₂, both bare and metal-coated, have been investigated for the photooxidation of ethylbenzene to this compound, utilizing light to initiate the radical chain mechanism. lookchem.com

Polyoxometalates: These metal-oxygen cluster compounds have been used as catalysts for oxidation reactions. While often studied with hydrogen peroxide, their ability to activate the O-O bond is relevant. asianpubs.orgbeilstein-journals.org Modified silver polyoxometalate catalysts, for instance, have been shown to be highly efficient for olefin epoxidation. academicjournals.org

These advanced catalytic systems represent a significant step towards cleaner and more efficient chemical manufacturing processes utilizing hydroperoxide oxidants. whiterose.ac.ukresearchgate.netmdpi.com

Advanced Analytical and Spectroscopic Research on 1 Phenylethyl Hydroperoxide

Kinetic Analysis Techniques for Decomposition Rates and Reaction Orders

The study of the decomposition of 1-phenylethyl hydroperoxide (1-PEHP) is crucial for understanding its stability and reactivity, particularly in industrial processes like the production of phenol (B47542) and acetone (B3395972). Kinetic analyses have been instrumental in determining the rates and reaction orders of its decomposition under various conditions, often influenced by catalysts.

Research has shown that the decomposition of 1-PEHP can follow different reaction orders depending on the specific catalyst used. For instance, when the decomposition is promoted by zinc bis-[OO'-dialkyl(aryl)phosphorodithioates], the reaction is second order with respect to the hydroperoxide. psu.edu In contrast, using nickel complexes of the same phosphorodithioates results in a first-order reaction. psu.edu The decomposition in the presence of certain aryl and alkyl sulfides has been reported as a catalytic pseudo-first-order reaction. rsc.org Similarly, the decomposition catalyzed by 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite (B83602) is also a pseudo-first-order reaction. rsc.org

The table below summarizes the observed reaction orders for the decomposition of this compound with different catalysts.

| Catalyst | Reaction Order |

| Zinc bis-[OO'-dialkyl(aryl)phosphorodithioates] | Second-order |

| Nickel bis-[OO'-dialkyl(aryl)phosphorodithioates] | First-order |

| Aryl and alkyl sulphides | Pseudo-first-order |

| 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite | Pseudo-first-order |

| Cobalt(II) acetylacetonate (B107027) (Co(acac)₂) | Involves complex formation |

Iodometric and Chromatographic Quantification of Hydroperoxide Consumption

Accurate quantification of the consumption of this compound is fundamental to kinetic studies. Iodometric titration and chromatographic methods are two of the most common and reliable techniques employed for this purpose.

Iodometric titration is a classic volumetric analysis method used to determine the concentration of hydroperoxides. The method is based on the reaction of the hydroperoxide with an excess of potassium iodide in an acidic medium. The hydroperoxide oxidizes the iodide ions to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, typically using a starch indicator to detect the endpoint. mdpi.com The purity of 1-PEHP is often checked using this method. psu.edulookchem.com This technique is valued for its simplicity and reliability when performed under standardized conditions. mdpi.com For instance, in the analysis of cumene (B47948) hydroperoxide, a similar compound, the sample size for titration is adjusted based on the expected hydroperoxide concentration. google.com

Chromatographic methods , particularly high-performance liquid chromatography (HPLC), offer a more specific and sensitive approach to quantify 1-PEHP and its decomposition products. HPLC can separate the hydroperoxide from other components in a reaction mixture, allowing for precise measurement of its concentration over time. psu.eduuri.edu This is crucial for avoiding interference from other compounds that might also react in an iodometric titration. mdpi.com HPLC analysis has been used to determine the concentration of 1-PEHP and its major products like phenol, 2-phenylpropene, and acetophenone (B1666503). psu.edu In some applications, HPLC is coupled with post-column derivatization systems to enhance detection, for example, using fluorescence detection after reaction with peroxidase and p-hydroxyphenylacetic acid. uri.edu Gas chromatography (GC) is another technique that has been utilized, often after a derivatization step to improve the volatility and stability of the hydroperoxide. researchgate.net

Spectroscopic Methods for Mechanistic Intermediates and Product Profiling

Spectroscopic techniques are indispensable for identifying the transient intermediates and stable products formed during the decomposition of this compound. This information is key to elucidating the complex reaction mechanisms.

ESR for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of radical species, which are often key intermediates in the decomposition of hydroperoxides. nih.gov The thermal decomposition of 1-PEHP is known to generate free radicals. ESR spectroscopy can be used in radical trapping assays to detect and quantify these short-lived radical species. numberanalytics.com By using spin traps, which react with the transient radicals to form more stable radical adducts, ESR can provide information about the structure and concentration of the initial radicals. nih.gov This technique has been successfully applied to study radical formation in various chemical and biological systems, including those involving peroxyl radicals. acs.orgpnas.org

NMR and GC-MS for Elucidation of Reaction Products and Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for identifying the final products of 1-PEHP decomposition, thereby helping to piece together the reaction pathways.

NMR spectroscopy provides detailed structural information about the molecules in a sample. It has been used to characterize the purity of hydroperoxides and to identify decomposition products. cdnsciencepub.com For instance, NMR analysis of decomposition products can reveal the formation of compounds like styrene (B11656) oxide, benzoic acid, and benzaldehyde. cdnsciencepub.com An NMR-based method was developed for the quantitative analysis of 1-PEHP to overcome the decomposition that occurred during high-temperature GC-MS analysis. whiterose.ac.uk

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for separating and identifying volatile decomposition products. whiterose.ac.uk Studies have used GC-MS to analyze the products of 1-PEHP decomposition, which commonly include acetophenone, phenol, and 2-phenylpropan-2-ol. psu.edu However, the high temperatures used in the GC injection port can sometimes cause the thermal degradation of labile compounds like hydroperoxides, which must be considered when interpreting the results. whiterose.ac.uk

The table below lists some of the major decomposition products of this compound identified using these techniques.

| Product | Analytical Technique(s) |

| Acetophenone | GC-MS, HPLC, NMR |

| Phenol | GC-MS, HPLC |

| 2-Phenylpropan-2-ol | GC-MS, HPLC |

| 2-Phenylpropene | HPLC |

| Styrene oxide | NMR |

| Benzoic acid | NMR |

| Benzaldehyde | NMR |

Mass Spectrometry (ESI-MS) for Catalyst-Substrate Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules, including catalyst-substrate complexes. In the study of the catalytic decomposition of 1-PEHP, ESI-MS can be used to detect and characterize the intermediate complexes formed between the catalyst and the hydroperoxide. For example, ESI-MS has been employed to detect copper-crown ether complexes in the organic phase during the oxidation of cumene with 1-methyl-1-phenylethyl hydroperoxide. researchgate.net This provides direct evidence for the formation of such complexes, which are often proposed in kinetic models but are difficult to observe by other means. rsc.org The ability to identify these intermediates is crucial for understanding the precise mechanism by which the catalyst facilitates the decomposition of the hydroperoxide.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms from reactants to products. In the context of this compound decomposition, labeling with isotopes such as deuterium (B1214612) (²H) or oxygen-18 (¹⁸O) can provide unambiguous evidence for proposed reaction pathways.

While specific isotopic labeling studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established in organic chemistry and have been applied to similar systems. For example, ¹⁸O stable isotope labeling combined with LC-MS/MS has been used to investigate the degradation of iso-α-acids in beer, demonstrating the power of this technique to unravel complex reaction mechanisms. researchgate.net

In the study of hydroperoxide decompositions, isotopic labeling could be used to:

Trace oxygen atoms: By using ¹⁸O-labeled 1-PEHP, one could determine the origin of the oxygen atoms in the various oxygenated products like acetophenone and phenol. This would help to distinguish between different rearrangement and fragmentation pathways.

Investigate hydrogen transfer steps: Deuterium labeling of the ethyl group or the hydroperoxy group could be used to probe the mechanisms of hydrogen abstraction and transfer reactions that may occur during the decomposition process.

The development of new methodologies for isotopic enrichment, particularly late-stage introduction of isotopes, makes these types of studies more accessible. acs.org Such experiments would be invaluable for providing definitive insights into the intricate mechanisms of this compound decomposition.

Theoretical and Computational Investigations of 1 Phenylethyl Hydroperoxide Reactivity

Quantum Chemical Calculations of Electronic Structure and Bond Dissociation Energies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-phenylethyl hydroperoxide. These calculations reveal details about its molecular orbital energies, charge distribution, and the strength of its chemical bonds, which collectively govern its reactivity.

A key aspect of PEHP's reactivity is the weakness of the peroxide (O-O) bond. The bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to break this bond homolytically, forming a phenylethyloxy radical and a hydroxyl radical. Quantum chemical calculations, often employing hybrid functionals like B3LYP, have been used to determine these values. lookchem.com For instance, the calculated C-H bond dissociation enthalpy for ethylbenzene (B125841), the precursor to PEHP, is approximately 364 kJ/mol, highlighting the relative ease with which the peroxide bond can be cleaved compared to the C-H bonds of the parent hydrocarbon. acs.org This inherent weakness makes the O-O bond the most probable site for initiating radical reactions.

Calculations have shown that interactions with other molecules can significantly alter the electronic structure and weaken the bonds of the hydroperoxide. For example, quantum chemical studies using the B3LYP hybrid functional indicated a weakening of the C-O and O-H bonds of this compound when it interacts with certain catalysts. lookchem.com This bond weakening facilitates the formation of crucial radical intermediates involved in oxidation reactions. lookchem.com Electronic structure analysis helps to understand how catalysts or solvents activate the hydroperoxide, making it a more effective oxidant.

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) for Related Compounds This table presents theoretical BDE values for bonds relevant to the formation and reactivity of this compound. Note that direct BDE values for PEHP from the search results are limited, so data for related precursor and model compounds are included for context.

| Compound | Bond | BDE (kJ/mol) | Computational Method |

|---|---|---|---|

| Ethylbenzene | secondary C–H | 364 | Not Specified acs.org |

Density Functional Theory (DFT) Studies on Transition States and Reaction Coordinate Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT allows for the localization of transition states and the analysis of the reaction coordinate, which describes the lowest energy path from reactants to products.

DFT calculations have been instrumental in studying the decomposition of PEHP. For example, in the presence of an H-type zeolite catalyst, the selective decomposition of PEHP to acetophenone (B1666503) and water has been investigated. sgst.cnacs.org These studies evaluated two competing pathways: a stepwise channel and a concerted channel. acs.org The calculations predicted that the concerted reaction, which proceeds through an eight-membered ring transition state involving two hydrogen bonds, is favored both kinetically and thermodynamically. sgst.cnacs.org In this pathway, the decomposition and proton exchange with the zeolite occur simultaneously. acs.org

Furthermore, DFT has been used to explore the role of PEHP in oxidation reactions. Adsorption energies of radical species and peroxides on catalyst surfaces, such as carbon nanotubes, have been calculated to understand how these surfaces influence the reaction mechanism. acs.org Studies on copper-mediated decomposition found that this compound can bind favorably to a Cu(II) ion, leading to the cleavage of the O-O bond. core.ac.uk The optimization of transition states for the subsequent breakdown of the resulting complex helps to elucidate how free radicals are generated, providing a low-energy pathway compared to simple thermal fission of the hydroperoxide. core.ac.uk

Molecular Dynamics Simulations of Hydroperoxide Interactions with Solvents and Catalysts

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed-phase environment, such as in a solvent or near a catalyst surface. MD simulations model the explicit movement of atoms over time, providing insights into dynamic processes, solvation effects, and conformational changes.

MD simulations can reveal how solvent molecules arrange around the hydroperoxide and how this solvation shell influences its reactivity. For instance, in polar solvents, hydrogen bonding between the solvent and the hydroperoxide group can stabilize the molecule and affect the energy barriers for its decomposition or its role as an oxidant. acs.org While direct MD simulation studies specifically detailing this compound are not prevalent in the search results, the principles are widely applied to similar systems. For example, MD simulations have been used to study the association of "Janus" cyclodextrins in aqueous solutions, showing how stable complexes are formed, a process analogous to how a catalyst or solvent might interact with and stabilize PEHP. acs.org

In the context of catalysis, MD simulations can model the approach and binding of PEHP to a catalyst's active site. This can help visualize the conformational requirements for a reaction and understand how the catalyst environment steers the reaction toward a specific pathway. These simulations complement DFT calculations by providing a dynamic picture of the interactions that lead to the transition states identified by static quantum methods.

Predictive Modeling of Reactivity and Selectivity in Novel Chemical Systems

Building on the foundation of quantum chemistry and molecular dynamics, predictive modeling aims to forecast the reactivity and selectivity of this compound in new, unstudied chemical systems. This often involves developing quantitative structure-activity relationships (QSAR) or using computational screening to identify promising catalysts or reaction conditions.

Predictive models can correlate calculated properties, such as bond dissociation energies or reaction energy barriers, with experimentally observed reactivity. For example, the Evans-Polanyi principle can be used to correlate substrate reactivity with calculated BDEs to estimate activation energies for hydroperoxide formation. researchgate.net By calculating properties for a range of potential substrates or catalysts, researchers can predict which systems will be most effective for a desired transformation involving PEHP.

DFT calculations can support predictive modeling by assessing the feasibility of proposed mechanistic pathways. researchgate.net For instance, by calculating the adsorption energies of reaction intermediates on different modified catalyst surfaces, one can predict which catalyst modifications will enhance the production of desired products. acs.org Theoretical calculations of this nature were found to be consistent with experimental results for ethylbenzene oxidation on carbon nanotubes, supporting the proposed mechanistic pathways and demonstrating the predictive power of these computational models. acs.org This approach accelerates the discovery of novel chemical systems for selective oxidations using this compound, guiding experimental efforts toward the most promising candidates.

1 Phenylethyl Hydroperoxide As a Key Intermediate in Complex Organic Synthesis

Synthetic Utility in the Formation of Carbonyl Compounds (e.g., Acetophenone)

1-Phenylethyl hydroperoxide serves as a key precursor in the synthesis of acetophenone (B1666503), a widely used carbonyl compound. The decomposition of this compound can be directed to yield acetophenone through various catalytic and non-catalytic methods. researchgate.netoup.comacs.org

The decomposition can proceed through both free-radical and ionic pathways. acs.orgpsu.edu In certain acid-catalyzed decompositions, rearrangement of the this compound can lead to the formation of phenol (B47542) and acetone (B3395972) as major products, with acetophenone being a minor product. rsc.org However, under different conditions, particularly in the presence of certain metal catalysts or through thermal decomposition, the formation of acetophenone is favored. acs.orgpsu.edu For instance, the treatment of this compound with a ferrous salt solution leads to a high yield of acetophenone. acs.org

The Kornblum–DeLaMare rearrangement offers another pathway to acetophenone from related peroxide structures. This base-mediated reaction involves the decomposition of a peroxide to a ketone and an alcohol. beilstein-journals.orgnih.gov While the direct rearrangement of this compound itself is not the primary example, the principle applies to its derivatives.

The oxidation of ethylbenzene (B125841) can also proceed via this compound as an intermediate to form acetophenone. researchgate.netacs.org This process is significant in industrial applications.

Table 1: Selected Methods for the Synthesis of Acetophenone from this compound and Related Reactions

| Reactant(s) | Reagents/Conditions | Major Product(s) | Reference(s) |

| This compound | Ferrous salt | Acetophenone, 1-Phenylethanol (B42297) | acs.org |

| This compound | Acid catalyst (e.g., perchloric acid in acetic acid) | Phenol, Acetone, Acetophenone | acs.orgrsc.org |

| 1-Phenylethyl tert-butyl peroxide | Base (e.g., Et3N) | Acetophenone, tert-Butanol | beilstein-journals.orgnih.gov |

| Ethylbenzene | O2, Metal-free catalyst (CNTs) | Acetophenone | researchgate.net |

| Ethylbenzene | H2O2, CoBr2 | Acetophenone, 1-Phenylethanol | acs.org |

Preparation of Alkyl Aryl Alcohols (e.g., 1-Phenylethanol) from Hydroperoxide Reduction

The reduction of this compound is a direct and efficient route to produce 1-phenylethanol, an important alkyl aryl alcohol. wikipedia.org This transformation can be achieved using a variety of reducing agents and catalytic systems.

Enzymatic reductions have been extensively studied, offering a high degree of enantioselectivity. For example, the use of horseradish peroxidase (HRP) can lead to the kinetic resolution of racemic this compound, producing optically pure (S)-hydroperoxides and (R)-alcohols. researchgate.netsci-hub.se Other microorganisms, such as Aspergillus niger and Bacillus subtilis, have also been employed for the enantioselective reduction of racemic this compound to afford either the (S)- or (R)-enantiomer of 1-phenylethanol, although sometimes with moderate enantiomeric excess. thieme-connect.de

Chemical methods are also effective. For instance, phosphites can stoichiometrically reduce this compound to 1-phenylethanol. rsc.org The decomposition of ethylbenzene hydroperoxide can also yield 1-phenylethanol alongside acetophenone. researchgate.net

Table 2: Enantioselective Reduction of Racemic this compound

| Biocatalyst/Reagent | Enantiomer of 1-Phenylethanol Produced | Enantiomeric Excess (ee) | Reference(s) |

| Horseradish Peroxidase (HRP) | (R)-1-Phenylethanol | >99% | researchgate.netthieme-connect.de |

| Aspergillus niger | (R)-1-Phenylethanol | 25% | thieme-connect.de |

| Bacillus subtilis | (S)-1-Phenylethanol | 20% | thieme-connect.de |

Role in the Synthesis of Dicumyl Peroxide and Related Organic Peroxides

This compound, also known as cumene (B47948) hydroperoxide, is a fundamental building block for the synthesis of dicumyl peroxide and other organic peroxides. atamanchemicals.com Dicumyl peroxide is commercially significant as a crosslinking agent and polymerization initiator. atamanchemicals.comatamanchemicals.com

One synthetic route to dicumyl peroxide involves the reaction of this compound with 2-phenyl-2-propanol (B165765) (dimethyl phenyl carbinol). atamanchemicals.comgoogle.com This reaction can be catalyzed by acids or specific metal catalysts. Another approach involves the reaction of this compound with cumene, which can be facilitated by catalytic systems such as N-hydroxyphthalimide (NHPI) in combination with transition metal salts like CuCl2. sciencepublishinggroup.com This method can achieve high yields of dicumyl peroxide.

Furthermore, this compound can be used to synthesize mixed organic peroxides. For example, its reaction with acyl chlorides under phase transfer catalysis conditions yields peroxyesters. researchgate.net

Table 3: Synthesis of Dicumyl Peroxide

| Reactants | Catalyst/Conditions | Yield of Dicumyl Peroxide | Reference(s) |

| This compound, 2-Phenyl-2-propanol | Phosphorus halide or oxyhalide | High | google.com |

| This compound, Cumene | NHPI/CuCl2, 60-70°C, acetonitrile | 48-54% | sciencepublishinggroup.com |

| This compound, Cumene | NHPI/CuCl2, solvent-free | 43% | sciencepublishinggroup.com |

Strategic Applications in Multi-step Synthesis of Chiral Molecules

Chirally enriched this compound is a valuable reagent in asymmetric synthesis, enabling the transfer of chirality to other molecules. The kinetic resolution of racemic this compound, often achieved through enzymatic methods, provides access to enantiomerically pure forms of the hydroperoxide. researchgate.netcore.ac.uktandfonline.com

One of the most notable applications is in the Sharpless asymmetric epoxidation. While tert-butyl hydroperoxide is the typical oxidant in this reaction, chiral hydroperoxides like (S)-1-phenylethyl hydroperoxide can also be used as the chiral oxidant in the presence of a titanium catalyst to achieve asymmetric epoxidation of allylic alcohols. wikipedia.orgscience.gov

Enantiomerically pure 1-phenylethyl hydroperoxides have also been utilized as oxidants in the asymmetric Weitz–Scheffer epoxidation of electron-poor alkenes, such as E-chalcone, to produce chiral epoxides. researchgate.net Additionally, they are employed in the asymmetric oxidation of sulfides to chiral sulfoxides, often in the presence of a titanium catalyst. wiley-vch.de The lipase-catalyzed acylation of racemic this compound has also been shown to be a viable method for its kinetic resolution. tandfonline.com

The ability to generate and utilize enantiopure this compound opens avenues for the stereocontrolled synthesis of a wide range of complex chiral molecules, highlighting its strategic importance in modern organic synthesis.

Table 4: Applications of Chiral this compound in Asymmetric Synthesis

| Asymmetric Reaction | Substrate | Product Type | Reference(s) |

| Weitz–Scheffer Epoxidation | E-chalcone | Chiral epoxide | researchgate.net |

| Sulfide (B99878) Oxidation | Methyl p-tolyl sulfide | Chiral sulfoxide | wiley-vch.de |

| Lipase-catalyzed Kinetic Resolution | Racemic this compound | Enantioenriched hydroperoxide and alcohol | tandfonline.com |

Environmental Chemical Perspectives on 1 Phenylethyl Hydroperoxide Formation and Degradation

Pathways of Formation in Atmospheric Oxidation of Aromatic Hydrocarbons

1-Phenylethyl hydroperoxide is an oxygenated organic molecule formed in the atmosphere through the oxidation of anthropogenic aromatic hydrocarbons, such as ethylbenzene (B125841). copernicus.org The primary atmospheric oxidant responsible for initiating this process is the hydroxyl radical (OH), which is ubiquitous in the troposphere. mdpi.comcopernicus.org

The formation pathway commences with the reaction of an OH radical with an aromatic hydrocarbon like ethylbenzene. copernicus.org This initial step can proceed via two main channels: hydrogen abstraction from the ethyl group or OH addition to the aromatic ring. The subsequent reactions lead to the formation of a peroxy radical (RO₂).

Under atmospheric conditions, particularly in environments with low concentrations of nitrogen oxides (NOₓ), these peroxy radicals can undergo intramolecular hydrogen-shift reactions. mdpi.com This process, known as autoxidation, leads to the formation of a hydroperoxide functional group and shifts the radical position on the molecule, allowing for further oxidation. mdpi.com This chain reaction can result in the formation of highly oxygenated molecules (HOMs), including this compound, which possess a high oxygen-to-carbon ratio. copernicus.org

Studies have demonstrated that the oxidation of various single-ring aromatic compounds, including ethylbenzene, toluene, and xylenes, by OH radicals leads to the formation of these HOMs through such autoxidation chain reactions. copernicus.org These reactions are significant as they contribute to the formation of secondary organic aerosol (SOA) in urban atmospheres, where concentrations of aromatic hydrocarbons from sources like fuel combustion and handling are high. copernicus.org

Table 1: Key Reactants and Products in the Atmospheric Formation of this compound

| Reactant/Intermediate | Role | Reference |

|---|---|---|

| Ethylbenzene | Precursor Aromatic Hydrocarbon | copernicus.org |

| Hydroxyl Radical (OH) | Initiating Oxidant | copernicus.orgmdpi.com |

| Peroxy Radical (RO₂) | Key Intermediate in Autoxidation | mdpi.com |

Degradation Mechanisms in Environmental Matrices

Once formed, this compound is subject to various degradation processes in the environment. Its persistence and fate are determined by its reactivity in different environmental compartments, including the atmosphere, water, and soil.

In the atmosphere, this compound is expected to exist primarily in the vapor phase. atamanchemicals.com Its degradation is mainly driven by reaction with photochemically-produced hydroxyl radicals (OH). atamanchemicals.comnih.gov The estimated atmospheric half-life for the analogous cumene (B47948) hydroperoxide due to this reaction is approximately 45 hours. atamanchemicals.comnih.gov Additionally, hydroperoxides can absorb light and have the potential for direct photolysis, breaking the weak oxygen-oxygen bond. nih.gov

In aquatic systems, the degradation of hydroperoxides can be influenced by several factors. While specific data for this compound is limited, information on the closely related cumene hydroperoxide indicates that biodegradation is not a significant environmental fate process. atamanchemicals.comnih.gov However, hydroperoxides are known to be readily degraded through chemical reactions. atamanchemicals.comnih.gov They can be decomposed by redox reactions with multivalent metal ions and are susceptible to attack by free radicals. atamanchemicals.comnih.gov If released into water, it is expected to adsorb to suspended solids and sediment. nih.gov

The table below summarizes the primary degradation pathways for hydroperoxides in the environment, with specific data primarily drawn from studies on the analogue, cumene hydroperoxide.

Table 2: Environmental Degradation Pathways for Aromatic Hydroperoxides

| Environmental Matrix | Degradation Mechanism | Key Reactants/Factors | Significance | Reference |

|---|---|---|---|---|

| Atmosphere | Reaction with OH radicals | Hydroxyl Radicals (OH) | Major degradation pathway; half-life of ~45 hours for cumene hydroperoxide. | atamanchemicals.comnih.gov |

| Atmosphere | Direct Photolysis | UV Radiation | Potential degradation pathway. | nih.gov |

| Water/Soil | Chemical Decomposition | Multivalent metal ions, free radicals | Expected to be a dominant fate process. | atamanchemicals.comnih.gov |

Role in the Autoxidation of Hydrocarbons within Industrial Chemical Feedstocks

This compound (also known as ethylbenzene hydroperoxide or EBHP) plays a crucial role as a primary intermediate in the liquid-phase autoxidation of ethylbenzene. acs.orgwhiterose.ac.uk This process is fundamental in industrial chemistry for the production of valuable oxygenated compounds. core.ac.uk The autoxidation of ethylbenzene is a free-radical chain reaction where this compound is the main initial product. researchgate.net

The mechanism involves the following key steps:

Initiation: The reaction is initiated, often with the help of an initiator, to form ethylbenzyl radicals.

Propagation: These radicals react with molecular oxygen to form 1-phenylethylperoxyl radicals (ROO•). These peroxyl radicals then abstract a hydrogen atom from another ethylbenzene molecule, forming this compound (ROOH) and another ethylbenzyl radical, thus propagating the chain. core.ac.uk

Product Formation: The accumulated this compound becomes a key reactant itself. It can be decomposed, often facilitated by a catalyst such as cobalt, to generate other valuable products. osti.govrsc.org The primary decomposition products are acetophenone (B1666503) and 1-phenylethanol (B42297). acs.orgatamanchemicals.com

Research shows that the hydroperoxide intermediate reacts significantly faster with the chain-carrying peroxyl radicals than the original ethylbenzene substrate. acs.org This subsequent reaction is the primary source of both acetophenone and 1-phenylethanol. acs.org In some industrial processes, the objective is to maximize the yield of the hydroperoxide, which can then be used as an oxidizing agent in other reactions, such as the production of propylene (B89431) oxide. atamanchemicals.comatamanchemicals.com

Table 3: Products from the Decomposition of this compound in Industrial Processes

| Product | Chemical Formula | Significance | Reference |

|---|---|---|---|

| Acetophenone | C₈H₈O | Major decomposition product, valuable chemical intermediate. | acs.orgatamanchemicals.com |

| 1-Phenylethanol | C₈H₁₀O | Major decomposition product, used in fragrances and as a chemical intermediate. | acs.org |

| Cumyl alcohol | C₉H₁₂O | Byproduct in related cumene processes. atamanchemicals.com | atamanchemicals.com |

Q & A

Basic Question

- Storage : Store in airtight, amber glass containers under inert gas (e.g., nitrogen) to minimize oxidation. Maintain temperatures below 25°C in a ventilated, spark-free environment .

- Labeling : Label containers with dates of receipt, opening, and peroxide testing. Include discard-by dates (typically 6–12 months post-opening) .

- Handling : Use non-sparking tools and explosion-proof equipment. Avoid contact with metals or reducing agents to prevent decomposition .

What are the validated synthetic routes for generating this compound, and how do reaction conditions influence yield?

Basic Question

this compound is synthesized via autoxidation of ethylbenzene under oxygen or air. Key parameters:

Yields typically range from 60–80% under optimized conditions .

How does this compound influence catalyst stability in oxidation reactions?

Advanced Question

In rhodium-catalyzed hydroformylation, hydroperoxides like this compound accelerate catalyst deactivation by oxidizing active metal centers. For example:

- Mechanism : Hydroperoxide radicals (ROO•) react with Rh(I) intermediates, forming inactive Rh(III) species .

- Mitigation : Use sacrificial reductants (e.g., NHPI) to scavenge radicals or operate at lower temperatures (e.g., 50°C) to slow decomposition .

What structural features of this compound limit its efficacy in asymmetric epoxidation?

Advanced Question

Compared to bulky tertiary hydroperoxides (e.g., cumene hydroperoxide), this compound exhibits low enantiomeric excess (e.e.) in asymmetric epoxidation due to:

- Steric Hindrance : The secondary hydroperoxide group lacks sufficient bulk to enforce chiral induction .

- Reactivity : Rapid decomposition under catalytic conditions reduces substrate selectivity. For example, e.e. values drop below 20% in epoxidation of prenol .

How can vibrational spectroscopy (FTIR/VCD) resolve the stereochemical configuration of this compound derivatives?

Advanced Question

FTIR identifies functional groups (e.g., O-O stretch at ~800 cm⁻¹), while VCD differentiates enantiomers via chiral vibrational modes. For example:

- Sample Preparation : Dissolve this compound in CCl₄ (non-polar solvent) to minimize hydrogen bonding interference.

- Ab Initio Calculations : Compare experimental VCD spectra with Hartree-Fock simulations to assign absolute configuration .

What are common pitfalls in designing experiments involving this compound, and how can they be addressed?

Q. Methodological Guidance

- Pitfall 1 : Uncontrolled autoxidation during storage.

- Pitfall 2 : Cross-contamination with metal ions.

- Solution : Use glass or Teflon-lined equipment and purify solvents via distillation .

How do researchers interpret kinetic data from catalytic oxidations using this compound?

Q. Methodological Guidance

- Data Table : Track substrate conversion and product selectivity over time (e.g., ethylbenzene → acetophenone at 95.2% conversion, 90.3% selectivity) .

- Analysis : Fit data to a first-order kinetic model. Deviations indicate side reactions (e.g., overoxidation to phenylacetic acid) .

What regulatory and safety frameworks govern the use of this compound in academic research?

Basic Question

- REACH Compliance : Registered under EC No. 905-591-7 as a reaction mass with ethylbenzene .

- EH&S Protocols : Follow institutional guidelines for peroxide-forming chemicals, including hazard training and emergency disposal procedures .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Retrosynthesis Analysis